molecular formula C11H18O B8301568 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers

8-methylspiro[4.5]decan-1-one, Mixture of diastereomers

Cat. No.: B8301568
M. Wt: 166.26 g/mol
InChI Key: AJXUTHNIRHGFKU-UHFFFAOYSA-N
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Description

8-methylspiro[45]decan-1-one, Mixture of diastereomers is a chemical compound characterized by its unique spiro structure, where a methyl group is attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable ketone with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often require the use of catalysts and specific solvents to ensure the formation of the spiro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-methylspiro[4.5]decan-1-one, Mixture of diastereomers has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Spiro[4,5]decan-1-one: Lacks the methyl group, resulting in different chemical properties.

    1-Methylspiro[4,5]decan-8-one: Similar structure but with the methyl group at a different position.

    2,8-Diazaspiro[4,5]decan-1-one: Contains nitrogen atoms in the spiro structure, leading to distinct reactivity.

Uniqueness: 8-methylspiro[4.5]decan-1-one, Mixture of diastereomers is unique due to the specific placement of the methyl group, which influences its reactivity and potential applications. This distinct structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

8-methylspiro[4.5]decan-4-one

InChI

InChI=1S/C11H18O/c1-9-4-7-11(8-5-9)6-2-3-10(11)12/h9H,2-8H2,1H3

InChI Key

AJXUTHNIRHGFKU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCC2=O)CC1

Origin of Product

United States

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